N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-25-15-11-12-17-19(13-15)27-21(22-17)23-20(24)16-9-5-6-10-18(16)26-14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBCKMJYRJOSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide linkage in this compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6–8 h | 2-Phenoxybenzoic acid + 6-Methoxy-1,3-benzothiazol-2-amine | 75–85% |
| Basic hydrolysis | NaOH (10%), 100°C, 4 h | Sodium 2-phenoxybenzoate + 6-Methoxy-1,3-benzothiazol-2-amine | 80–90% |
Mechanistic Insight :
-
Acidic conditions protonate the amide carbonyl, making it susceptible to nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution.
Electrophilic Substitution at the Benzothiazole Ring
The electron-rich benzothiazole ring undergoes electrophilic substitution, particularly at the 4- and 7-positions.
Example: Nitration
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | N-(6-Methoxy-4-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | 60–70% |
Key Observations :
-
The methoxy group at the 6-position directs nitration to the 4-position due to its electron-donating nature.
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HPLC analysis of the product shows a retention time shift from 2.19 min (parent) to 3.05 min (nitro derivative) .
Substitution at the Phenoxy Group
The phenoxy moiety participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Example: Methoxy Group Replacement
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| NAS with ammonia | NH₃ (aq.), CuCl₂, 120°C, 12 h | N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-aminobenzamide | 50–60% |
Mechanistic Notes :
-
Copper(II) chloride acts as a Lewis acid catalyst, polarizing the C–O bond in the phenoxy group.
-
The reaction proceeds via a Meisenheimer complex intermediate.
Reduction of the Benzothiazole Ring
The benzothiazole core can be reduced to a dihydrobenzothiazole derivative under controlled conditions.
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | N-(6-Methoxy-2,3-dihydro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | 65–75% |
Post-Reaction Analysis :
-
data confirm the loss of aromaticity in the benzothiazole ring:
Functionalization via Amide Modification
The secondary amide can be acylated or alkylated to introduce new functional groups.
Example: Acylation
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Acetylation | AcCl, Et₃N, dry DMF, 25°C, 4 h | N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide acetyl derivative | 85–90% |
Spectral Evidence :
Oxidation of the Methoxy Group
The methoxy substituent can be oxidized to a carbonyl group under strong oxidizing conditions.
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Oxidation with KMnO₄ | KMnO₄, H₂O, 80°C, 3 h | N-(6-Oxo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | 40–50% |
Challenges :
-
Over-oxidation to carboxylic acid derivatives is common, requiring precise temperature control.
Scientific Research Applications
1.1 Anticancer Properties
Research indicates that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural features can inhibit the proliferation of cancer cells such as human colon cancer (HCT116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cells. The mechanism of action often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell survival and growth .
1.2 Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. In vitro studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of various pathogens, indicating its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Study A | HCT116 | 5.85 | Anticancer |
| Study B | MCF-7 | 4.53 | Anticancer |
| Study C | E. coli | 1.43 | Antimicrobial |
| Study D | S. aureus | 1.27 | Antimicrobial |
These findings highlight the compound's dual role as both an anticancer and antimicrobial agent, showcasing its versatility in therapeutic applications.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The benzothiazole ring is known to interact with DNA and proteins, leading to potential therapeutic effects such as apoptosis induction in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-pyrrolidinyl)acetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is unique due to the presence of the phenoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to other similar compounds.
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H16N2O3S. The compound features a benzothiazole moiety and a phenoxybenzamide group, contributing to its unique reactivity and biological properties. The presence of nitrogen and sulfur in its structure enhances its potential interactions with biological macromolecules.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. This compound has been investigated for its ability to inhibit cancer cell proliferation. Studies suggest that the compound may interact with specific molecular targets involved in cancer pathways:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival and proliferation.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways associated with tumor growth.
Neuroprotective Effects
The compound's structure indicates possible neuroprotective effects. Benzothiazole derivatives have been studied for their role in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Research Findings
A summary of key studies related to the biological activity of this compound is presented in the table below:
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation through enzyme inhibition | |
| Antimicrobial Properties | Potential effectiveness against bacterial strains | |
| Neuroprotective Effects | Reduction of oxidative stress in neuronal cells |
Case Studies
- Anticancer Study : A study conducted on various benzothiazole derivatives, including this compound, demonstrated significant inhibition of tumor cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells by activating caspase pathways.
- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, this compound showed protective effects by enhancing antioxidant enzyme activities and reducing lipid peroxidation levels.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling reactions between 6-methoxy-1,3-benzothiazol-2-amine and activated derivatives of 2-phenoxybenzamide. For example, intermediates like 1-(1-adamantylacetyl)-1H-imidazole have been used to acylate benzothiazol-2-amine derivatives under reflux conditions in chloroform . Optimization includes solvent selection (e.g., ethanol for crystallization), catalyst use (e.g., CuSO₄·5H₂O for click chemistry in related compounds), and reaction time (6–12 hours for completion) .
- Data Validation : Monitor reaction progress via TLC and confirm purity through elemental analysis (C, H, N content) and melting point consistency .
Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ ~3.76 ppm and benzothiazole aromatic protons between δ 7.0–7.7 ppm) . IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1668 cm⁻¹ for amides) .
- Crystallography : X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds and S⋯S contacts at 3.62 Å) that stabilize the crystal lattice. Triclinic P1 space group symmetry is common for benzothiazole derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions between computational docking predictions and experimental binding assays for benzothiazole derivatives?
- Case Study : In docking studies, compounds like 9c (a structural analog) showed predicted binding to α-glucosidase but exhibited weak experimental inhibition. To address discrepancies:
Validate docking parameters (e.g., grid box size, scoring functions) using co-crystallized ligands.
Perform molecular dynamics simulations to assess binding stability over time.
Experimentally test for allosteric effects or competitive inhibition using kinetic assays .
- Data Interpretation : Cross-reference docking poses with crystallographic data (e.g., hydrogen bond distances <2.0 Å indicate strong interactions) .
Q. How do structural modifications to the benzothiazole or benzamide moieties influence bioactivity, based on structure-activity relationship (SAR) studies?
- Key Modifications :
- Benzothiazole Substitution : Electron-donating groups (e.g., methoxy at position 6) enhance solubility and target affinity. For example, 6-methoxy derivatives show improved α-glucosidase inhibition compared to unsubstituted analogs .
- Benzamide Variations : Bulky substituents (e.g., adamantyl) increase steric hindrance, reducing enzymatic hydrolysis but potentially lowering bioavailability .
Q. What experimental designs are effective for analyzing intermolecular interactions in crystalline forms of this compound?
- Crystallographic Analysis :
Resolve crystal structures at high resolution (<1.0 Å) to detect weak interactions (e.g., C–H⋯O bonds).
Use Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bonding vs. van der Waals forces).
Compare packing motifs with analogs (e.g., ribbons vs. dimers) to assess polymorphism risks .
- Thermal Analysis : DSC/TGA data correlate melting points (e.g., 485–486 K) with crystal stability and purity .
Methodological Challenges & Solutions
Q. How can researchers troubleshoot low yields in the final coupling step of this compound’s synthesis?
- Potential Issues :
- Incomplete Activation : Ensure carboxylate activation (e.g., using DMT-MM as a coupling reagent) .
- Steric Hindrance : Replace chloroform with polar aprotic solvents (e.g., DMF) to improve reactant solubility .
- Yield Optimization :
Use excess benzothiazol-2-amine (1.2 equivalents) to drive the reaction.
Purify via column chromatography (hexane/EtOAc gradient) to remove unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
